molecular formula C10H6N2O2 B018259 Pyrocoll CAS No. 484-73-1

Pyrocoll

Cat. No. B018259
CAS RN: 484-73-1
M. Wt: 186.17 g/mol
InChI Key: USCZWOZHDDOBHQ-UHFFFAOYSA-N
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Description

Pyrrole heterocycles are significant in various fields, including natural products, drugs, catalysts, and advanced materials. The development of sustainable and efficient synthesis methods for pyrroles is an area of active research, utilizing renewable resources and catalytic processes to produce these compounds with broad functional group tolerance and under mild conditions (Michlik & Kempe, 2013).

Synthesis Analysis

Recent advances in pyrrole synthesis involve catalytic methods and multicomponent reactions that allow for efficient and selective formation of pyrroles. Examples include iridium-catalysed synthesis from secondary alcohols and amino alcohols (Michlik & Kempe, 2013), oxidative coupling reactions for the synthesis of cyclo[10]pyrrole (Okujima et al., 2016), and rhodium-catalyzed conversions of furans to highly functionalized pyrroles (Parr et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrroles and their derivatives, such as cyclo[10]pyrrole, has been elucidated through methods like X-ray crystallography, providing insights into their complex structures and the basis for their unique properties (Okujima et al., 2016).

Chemical Reactions and Properties

Pyrroles undergo a variety of chemical reactions, including catalytic processes that enable the functionalization and transformation of pyrroles into valuable compounds with wide applications in biochemistry, pharmacy, and materials science. The understanding of these reactions is crucial for the development of new synthetic routes and the elaboration of pyrrole-based natural products (Walsh et al., 2006).

Physical Properties Analysis

The physical properties of pyrroles, such as their photophysical and electrochemical characteristics, are influenced by their molecular structure. These properties are essential for their applications in optoelectronics and as probes in biological systems. For instance, the synthesis and properties of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units highlight the potential of pyrrole derivatives as luminescent materials with high quantum yields and significant solvatofluorochromism (Zhang & Tieke, 2008).

Scientific Research Applications

  • Biomedical Research : PyRx, a tool with applications ranging from anticancer research to studying Zika virus, has been widely utilized in the biomedical field, with over 35,000 downloads and numerous publications mentioning it (Mohammadi, 2016).

  • Probabilistic Modeling in AI : Pyro, a platform for advanced probabilistic modeling in AI, utilizes PyTorch for scalable applications in large datasets and high-dimensional models (Bingham et al., 2018).

  • Ecosystem Dynamics : Pyrocoll techniques are instrumental in studying ecosystem structure and dynamics, including predicting species interactions and developing ecosystem-wide dynamic models (Faust & Raes, 2012).

  • Molecular Behavior Studies : Research on Pyrocoll focuses on understanding the behavior of molecules in confined spaces, with practical applications in fields like catalysis and transport (Avram, Cohen & Rebek, 2011).

  • Actinide Recycling in Nuclear Fuel Cycles : Pyro-process technology, developed for actinide recycling in Light Water Reactors (LWR) and Fast Breeder Reactors (FBR), offers economic and environmental benefits, along with enhanced resistance to proliferation (Inoue, 2002).

  • Fossil Fuel Research : Pyrolysis-gas chromatography (py-GC) and pyrolysis-gas chromatography-mass spectrometry (py-GC-MS) are key in determining the source and maturity of organic matter in coals, oil shales, and oil source rocks (Philp, 1982).

  • Antibiotic and Antitumor Applications : Pyrocoll, a natural product from Streptomyces, exhibits biological activity against various bacteria, fungi, protozoa, and human tumor cell lines (Dietera et al., 2003).

  • Biomass Conversion : Pyrolysis is a promising method for converting biomass into products like syn-gas, liquid fuel, and charcoal, addressing the fossil fuel crisis and environmental issues (Shen et al., 2011).

  • Sediment Contamination Assessment : Pyrolysis-GC/MS is a useful tool for rapidly assessing organic contamination in sediments, detecting a range of organic pollutants and biological materials (Kruge & Permanyer, 2004).

  • Soil Organic Matter Research : Analytical pyrolysis has become a key method in soil organic matter and dissolved organic matter research, expanding into environmental chemistry and sustainable agriculture (Leinweber & Schulten, 1999).

Safety And Hazards

When handling Pyrocoll, it’s advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCZWOZHDDOBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)N3C=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319137
Record name Pyrocoll
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyrocoll
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pyrocoll

CAS RN

484-73-1
Record name Pyrocoll
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrocoll
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrocoll
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYROCOLL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX87IX52NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyrocoll
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

272 - 273 °C
Record name Pyrocoll
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
239
Citations
JD Mold, RE Means, AG Kallianos - Tob. Sci, 1960 - coresta.org
… would be required to provide the amount of pyrocoll found. The yield of pyro8coll from gelatin, … any pyrocoll while similar trea,tment of hydroxyproline resulted in a 0.7% yield 09 pyrocoll …
Number of citations: 7 www.coresta.org
A Dieter, A Hamm, HP Fiedler, M Goodfellow… - The Journal of …, 2003 - jstage.jst.go.jp
… The metabolite was identified as pyrocoll, which is known to be a constituent of cigarette smoke. Pyrocoll is known as a synthetic compound, but until now had not been isolated as a …
Number of citations: 106 www.jstage.jst.go.jp
J Michelman - Industrial & Engineering Chemistry, 1925 - ACS Publications
… The most characteristic ofthese decomposition products are pyrocoll and the pyrroles; the … , in addition to scrap leather, for obtaining pyrocoll and the pyrroles on an industrial scale. …
Number of citations: 0 pubs.acs.org
WJ Hale, WV Hoyt - Journal of the American Chemical Society, 1915 - ACS Publications
… nitration of pyrocoll according to the method of Ciamician. By certain nitrations of pyrocoll, namely … us from pyrocoll, as well as by the method of Anderlini, is readily soluble in acetic acid, …
Number of citations: 33 pubs.acs.org
WJ Hale, WV Hoyt - Journal of the American Chemical Society, 1916 - ACS Publications
… The nitration of pyrocoll, as first reported by Ciamician and Danesi,… pyrocoll, two nitro groups apportion themselves equally and symmetrically upon the two pyrrole nuclei in the pyrocoll …
Number of citations: 2 pubs.acs.org
B Harrell, AH Corwin - Journal of the American Chemical Society, 1956 - ACS Publications
… Considering the facts outlined above and the pyrocoll … have suggested as explaining the methane pyrocoll hydrates, or … The fact that this pyrocoll does hydrate and the firmness with …
Number of citations: 3 pubs.acs.org
KR Bidasee, K Nallani, HR Besch, UD Dincer - Journal of Pharmacology and …, 2003 - ASPET
… The reagent pyrocoll interacts with distinct classes of free … was deactivated by low concentrations of pyrocoll, it was only partially … As such, we needed to synthesize pyrocoll as well …
Number of citations: 59 jpet.aspetjournals.org
M Goodfellow - Microbiology Australia, 2004 - books.google.com
… Pyrocoll is the cyclic condensation product of two molecules of pyrrole-2carboxylic acid. The evaluation of the biological activities of pyrocoll brought astonishing results to light. Pyrocoll …
Number of citations: 0 books.google.com
A Dieter, A Hamm, HP Fiedler, M Goodfellow… - J. Antbiot, 2003
Number of citations: 3
BE Harrell - 1951 - Johns Hopkins University
Number of citations: 0

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